molecular formula C20H23ClFN5O B6563863 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 923682-09-1

2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6563863
CAS No.: 923682-09-1
M. Wt: 403.9 g/mol
InChI Key: GMOCLBFBUXPXBJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at positions 2, 4, and 6 with distinct functional groups:

  • Position 2: A 4-(2-chloro-6-fluorobenzoyl)-piperazinyl group, introducing a halogenated aromatic moiety linked via a carbonyl bridge.
  • Position 4: A methyl group, enhancing steric bulk and hydrophobicity.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN5O/c1-14-13-17(25-7-2-3-8-25)24-20(23-14)27-11-9-26(10-12-27)19(28)18-15(21)5-4-6-16(18)22/h4-6,13H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOCLBFBUXPXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, with the CAS number 923682-09-1, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H23ClFN5OC_{20}H_{23}ClFN_{5}O with a molecular weight of 403.9 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a chloro-fluorobenzoyl group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H23ClFN5O
Molecular Weight403.9 g/mol
IUPAC Name2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS Number923682-09-1

The biological activity of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate the activity of certain G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways within cells .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, piperazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Studies have demonstrated that such compounds can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's . The specific compound under discussion may also exhibit similar properties based on its structural analogies.

Anticonvulsant Activity

In related studies, piperazine compounds have shown anticonvulsant activity in various animal models. The mechanism typically involves modulation of neurotransmitter systems that regulate excitability in neuronal circuits .

Case Studies and Research Findings

A study conducted on piperazine derivatives highlighted their potential as therapeutic agents due to their ability to inhibit amyloid peptide aggregation, a key factor in Alzheimer's disease progression . Another investigation focused on the synthesis and biological evaluation of related compounds revealed promising results regarding their efficacy against specific cancer cell lines.

Scientific Research Applications

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features facilitate effective binding to these targets, leading to various biological effects.

Antimicrobial Activity

Recent studies indicate that compounds structurally related to this molecule exhibit significant antibacterial properties. For instance, derivatives have shown strong in vitro activity against pathogens like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial effects, comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The potential of this compound as an anticancer agent has been explored extensively. Research indicates that it can inhibit specific kinases involved in cancer cell proliferation. Notably, similar piperazine-containing compounds have demonstrated selective inhibition of CDK4/6 kinases, which are crucial for cell cycle regulation. This selectivity enhances therapeutic potential while minimizing side effects .

Antibacterial Efficacy

A study highlighted that derivatives of this compound displayed MIC values against E. coli and S. aureus that were comparable to those of established antibiotics. This finding underscores the potential of the compound as a new antimicrobial agent.

Cancer Cell Line Studies

In vitro assays have demonstrated that the compound significantly reduces the viability of various cancer cell lines. This suggests its role as a promising candidate for further development in oncology .

Structure-Activity Relationship (SAR)

Research focusing on the SAR of similar compounds has revealed that modifications in the piperazine ring and the introduction of fluorine atoms can enhance biological activity. Such insights are vital for guiding future synthetic strategies aimed at optimizing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Compound A : 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS: 946213-33-8)
  • Key Differences : Bromine replaces chlorine and fluorine at the benzoyl group; piperidin-1-yl replaces pyrrolidin-1-yl at position 6.
  • Impact : Bromine’s larger atomic radius may alter binding affinity or metabolic stability compared to the smaller, electronegative fluorine and chlorine in the target compound. Piperidine’s six-membered ring introduces conformational flexibility distinct from pyrrolidine’s five-membered structure .
Compound B : 2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS: 946283-67-6)
  • Key Differences : Sulfonyl group replaces benzoyl; ethoxy and bromo groups are present.
  • Ethoxy may enhance lipophilicity, affecting membrane permeability .

Substituent Variations at Position 6

Compound C : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Key Differences : Piperidin-1-yl at position 6; amine group at position 2 instead of the piperazinyl-benzoyl moiety.
  • Impact : The absence of the benzoyl-piperazine group simplifies the structure, likely reducing target affinity but improving synthetic accessibility. Piperidine’s larger ring may influence steric interactions .
Compound D : 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS: 1017782-75-0)
  • Key Differences : Chlorine at position 4; 4-methylpiperazinyl at position 6.
  • Impact : Chlorine’s electronegativity may enhance electrophilic reactivity. The methylpiperazine group introduces a tertiary amine, altering basicity and solubility compared to pyrrolidine .

Core Structure Modifications

Compound E : 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
  • Key Differences: Thieno[3,2-d]pyrimidine core replaces pyrimidine; morpholinyl and methanesulfonyl groups are present.
  • Morpholine improves water solubility .

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C21H22ClFN5O ~438.89 2-Cl-6-F-benzoyl-piperazinyl, methyl, pyrrolidinyl
Compound A (CAS 946213-33-8) C21H26BrN5O 444.37 2-Br-benzoyl-piperazinyl, methyl, piperidinyl
Compound B (CAS 946283-67-6) C21H28BrN5O3S 510.45 5-Br-2-ethoxybenzenesulfonyl-piperazinyl, methyl, pyrrolidinyl
Compound D (CAS 1017782-75-0) C10H15ClN4 226.71 Chloro, methyl, 4-methylpiperazinyl

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